REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]
|
Name
|
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CC=C1)(C)C)CC=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared above and a quantity
|
Type
|
ADDITION
|
Details
|
were introduced under the surface of the liquid, over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the completion of the introduction the reaction was cooled to 35° C
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction medium
|
Type
|
STIRRING
|
Details
|
After stirring a few minutes
|
Type
|
CUSTOM
|
Details
|
the water phase was removed
|
Type
|
WASH
|
Details
|
by washing it with 25 g of 20% aqueous potassium carbonate
|
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]
|
Name
|
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CC=C1)(C)C)CC=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared above and a quantity
|
Type
|
ADDITION
|
Details
|
were introduced under the surface of the liquid, over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the completion of the introduction the reaction was cooled to 35° C
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction medium
|
Type
|
STIRRING
|
Details
|
After stirring a few minutes
|
Type
|
CUSTOM
|
Details
|
the water phase was removed
|
Type
|
WASH
|
Details
|
by washing it with 25 g of 20% aqueous potassium carbonate
|
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]
|
Name
|
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CC=C1)(C)C)CC=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared above and a quantity
|
Type
|
ADDITION
|
Details
|
were introduced under the surface of the liquid, over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the completion of the introduction the reaction was cooled to 35° C
|
Type
|
CUSTOM
|
Details
|
To the cooled reaction medium
|
Type
|
STIRRING
|
Details
|
After stirring a few minutes
|
Type
|
CUSTOM
|
Details
|
the water phase was removed
|
Type
|
WASH
|
Details
|
by washing it with 25 g of 20% aqueous potassium carbonate
|
Name
|
|
Type
|
|
Smiles
|
CC1C(C(CC=C1)(C)C)C(C=CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |